

# P160 peptide-based strategies for delivering therapeutic agents to tumors.

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | P160 peptide |           |
| Cat. No.:            | B15586047    | Get Quote |

# Application Notes and Protocols for P160 Peptide-Based Tumor Targeting

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing the **P160 peptide** (VPWMEPAYQRFL) as a strategy for the targeted delivery of therapeutic agents to tumors. P160 is a dodecapeptide identified through phage display that has demonstrated high affinity for neuroblastoma and breast cancer cells, making it a promising vector for targeted cancer therapy.[1][2]

## Introduction

The **P160 peptide** selectively binds to and is internalized by specific cancer cells, offering a mechanism to increase the concentration of therapeutic agents at the tumor site while minimizing systemic toxicity.[1][2] This targeted approach holds significant potential for enhancing the efficacy of various cancer treatments, including chemotherapy and radiotherapy. These notes detail the underlying mechanisms, quantitative binding and internalization data, and step-by-step protocols for key experimental procedures.

## **Mechanism of Action**

The **P160 peptide** targets tumors by binding to cell-surface Keratin 1 (K1), a protein found to be overexpressed on the surface of various cancer cells, including breast cancer.[3][4]



Following binding, the P160-K1 complex is internalized via receptor-mediated endocytosis.[4] While the precise downstream signaling cascade initiated by this interaction is an area of ongoing research, it is understood that this endocytic process facilitates the intracellular delivery of conjugated therapeutic agents.

## **Data Presentation**

The following tables summarize the quantitative data available for the **P160 peptide**, providing key metrics for its binding and internalization in different cancer cell lines.

| Parameter          | Cell Line                     | Value               | Reference |
|--------------------|-------------------------------|---------------------|-----------|
| Sequence           | -                             | VPWMEPAYQRFL        | [1][2]    |
| IC50               | MDA-MB-435 (Breast<br>Cancer) | 0.6 μΜ              | [5]       |
| Binding Inhibition | WAC 2<br>(Neuroblastoma)      | Up to 95%           | [1]       |
| Internalization    | WAC 2<br>(Neuroblastoma)      | ~50% of total bound | [1]       |
| Internalization    | MDA-MB-435 (Breast<br>Cancer) | ~40% of total bound | [5]       |

## **Experimental Protocols**

Detailed methodologies for the synthesis, labeling, and evaluation of the **P160 peptide** are provided below.

## **Protocol 1: Solid-Phase Peptide Synthesis of P160**

This protocol describes the manual synthesis of the **P160 peptide** (VPWMEPAYQRFL) using Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis (SPPS).

### Materials:

Fmoc-L-Leu-Wang resin



- Fmoc-protected amino acids (Fmoc-Phe, Fmoc-Arg(Pbf), Fmoc-Gln(Trt), Fmoc-Tyr(tBu), Fmoc-Ala, Fmoc-Pro, Fmoc-Glu(OtBu), Fmoc-Met, Fmoc-Trp(Boc), Fmoc-Val)
- N,N'-Diisopropylcarbodiimide (DIC)
- OxymaPure®
- Piperidine
- N,N-Dimethylformamide (DMF)
- Dichloromethane (DCM)
- Trifluoroacetic acid (TFA)
- Triisopropylsilane (TIS)
- Dithiothreitol (DTT)
- · Diethyl ether
- HPLC grade water and acetonitrile

- Resin Swelling: Swell the Fmoc-L-Leu-Wang resin in DMF for 30 minutes.
- Fmoc Deprotection: Remove the Fmoc group by treating the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 10 minutes.
- Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
- Amino Acid Coupling:
  - Dissolve the next Fmoc-protected amino acid (3 equivalents), DIC (3 equivalents), and
     OxymaPure® (3 equivalents) in DMF.
  - Add the coupling solution to the resin and shake for 2 hours at room temperature.



- Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), repeat the coupling step.
- Washing: Wash the resin with DMF (5 times) and DCM (3 times).
- Repeat Cycles: Repeat steps 2-5 for each subsequent amino acid in the P160 sequence (Phe, Arg, Gln, Tyr, Ala, Pro, Glu, Met, Trp, Val).
- Final Deprotection: After coupling the final amino acid (Val), perform a final Fmoc deprotection (step 2).
- Cleavage and Deprotection:
  - Wash the resin with DCM and dry under vacuum.
  - Treat the resin with a cleavage cocktail of TFA/TIS/Water/DTT (92.5:2.5:2.5:2.5 v/v/v/w) for 3 hours at room temperature.
  - Filter the resin and collect the filtrate containing the cleaved peptide.
- Precipitation and Purification:
  - Precipitate the crude peptide by adding cold diethyl ether.
  - Centrifuge to pellet the peptide, wash with cold ether, and air dry.
  - Purify the peptide by reverse-phase HPLC.
  - Confirm the identity and purity of the peptide by mass spectrometry.

## **Protocol 2: Radiolabeling of P160 with Iodine-125**

This protocol details the radiolabeling of the **P160 peptide** with Iodine-125 (<sup>125</sup>I) using the Chloramine-T method. The tyrosine residue in the P160 sequence is the primary site of iodination.

#### Materials:

P160 peptide



- Sodium Iodide (Na<sup>125</sup>I)
- Chloramine-T solution (1 mg/mL in 0.5 M phosphate buffer, pH 7.5)
- Sodium metabisulfite solution (2 mg/mL in PBS)
- Phosphate buffer (0.5 M, pH 7.5)
- Sephadex G-10 column
- PBS (phosphate-buffered saline)

- Dissolve 10 μg of **P160 peptide** in 20 μL of 0.5 M phosphate buffer (pH 7.5).
- Add 1 mCi (37 MBq) of Na<sup>125</sup>I to the peptide solution.
- Initiate the reaction by adding 10 μL of freshly prepared Chloramine-T solution.
- Incubate for 60 seconds at room temperature with gentle mixing.
- Quench the reaction by adding 20 μL of sodium metabisulfite solution.
- Purify the <sup>125</sup>I-P160 from free <sup>125</sup>I and other reactants using a pre-equilibrated Sephadex G-10 column, eluting with PBS.
- Collect fractions and measure the radioactivity to identify the labeled peptide peak.
- Assess radiochemical purity by instant thin-layer chromatography (ITLC).

## **Protocol 3: Fluorescent Labeling of P160 with FITC**

This protocol describes the conjugation of Fluorescein isothiocyanate (FITC) to the N-terminus of the **P160 peptide**. A spacer is often added to the N-terminus to prevent quenching.

### Materials:

P160 peptide with an N-terminal spacer (e.g., beta-alanine)



- Fluorescein isothiocyanate (FITC)
- Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
- N,N-Diisopropylethylamine (DIPEA)
- HPLC for purification

- Dissolve the **P160 peptide** in DMF or DMSO.
- Add a 3-molar excess of FITC dissolved in the same solvent.
- Add a 6-molar excess of DIPEA to the reaction mixture.
- Incubate the reaction in the dark for 2-4 hours at room temperature with gentle stirring.
- Monitor the reaction progress by HPLC.
- Upon completion, purify the FITC-labeled **P160 peptide** by reverse-phase HPLC.
- Confirm the identity of the labeled peptide by mass spectrometry.

## **Protocol 4: In Vitro Cell Binding Assay**

This protocol outlines a competitive binding assay to determine the binding affinity of P160 to cancer cells.

### Materials:

- <sup>125</sup>I-P160
- Unlabeled P160 peptide
- Target cancer cells (e.g., WAC 2 neuroblastoma or MDA-MB-435 breast cancer cells)
- Binding buffer (e.g., DMEM with 1% BSA)



- Wash buffer (e.g., cold PBS)
- Gamma counter

- Seed 1 x 10<sup>6</sup> cells per well in a 24-well plate and allow them to adhere overnight.
- Wash the cells with binding buffer.
- Prepare serial dilutions of unlabeled **P160 peptide** in binding buffer.
- Add a constant concentration of <sup>125</sup>I-P160 (e.g., 1 nM) to each well.
- Add the varying concentrations of unlabeled P160 to the corresponding wells. Include a
  control with no unlabeled peptide (total binding) and a control with a large excess of
  unlabeled peptide (non-specific binding).
- Incubate for 1 hour at 37°C.
- Wash the cells three times with cold wash buffer to remove unbound peptide.
- Lyse the cells (e.g., with 1N NaOH) and collect the lysate.
- Measure the radioactivity in the lysate using a gamma counter.
- Calculate the specific binding at each concentration of unlabeled P160 and determine the IC50 value.

# Protocol 5: In Vitro Internalization Assay by Confocal Microscopy

This protocol describes the visualization of **P160 peptide** internalization into cancer cells using confocal microscopy.

### Materials:

• FITC-P160



- Target cancer cells (e.g., MDA-MB-435)
- Culture medium
- Hoechst 33342 (for nuclear staining)
- Paraformaldehyde (PFA)
- Phosphate-buffered saline (PBS)
- Confocal microscope

- Seed cells on glass coverslips in a 24-well plate and culture overnight.
- Wash the cells with fresh culture medium.
- Incubate the cells with FITC-P160 (e.g., 1 μM) in culture medium for 1 hour at 37°C. For a negative control, perform an incubation at 4°C to inhibit endocytosis.
- Wash the cells three times with cold PBS to remove non-internalized peptide.
- Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
- · Wash the cells three times with PBS.
- Stain the nuclei by incubating with Hoechst 33342 for 10 minutes.
- Wash the cells three times with PBS.
- Mount the coverslips on microscope slides.
- Visualize the cellular localization of FITC-P160 using a confocal microscope.

## **Protocol 6: P160-Doxorubicin Conjugate Synthesis**

This protocol provides a general method for conjugating the chemotherapeutic drug doxorubicin (Dox) to the **P160 peptide** via a pH-sensitive hydrazone linker.



### Materials:

- P160 peptide with a C-terminal cysteine
- Doxorubicin hydrochloride
- Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC)
- Hydrazine hydrate
- Dimethylformamide (DMF)
- Phosphate buffer (pH 7.2)
- · HPLC for purification

### Procedure:

- Doxorubicin-Hydrazide Synthesis: React doxorubicin hydrochloride with an excess of hydrazine hydrate in DMF to form doxorubicin-hydrazide. Purify the product by precipitation.
- Activation of Doxorubicin-Hydrazide: React the doxorubicin-hydrazide with SMCC in DMF to create a maleimide-functionalized doxorubicin derivative.
- Conjugation to P160:
  - Dissolve the P160-cysteine peptide in phosphate buffer (pH 7.2).
  - Add the maleimide-activated doxorubicin derivative to the peptide solution.
  - React for 2-4 hours at room temperature in the dark.
- Purification: Purify the P160-Dox conjugate by reverse-phase HPLC.
- Characterization: Confirm the structure and purity of the conjugate using mass spectrometry and HPLC.

## **Visualizations**



The following diagrams illustrate key experimental workflows and the proposed signaling pathway for **P160 peptide** internalization.



Click to download full resolution via product page

P160-based drug delivery experimental workflow.





Click to download full resolution via product page

Proposed P160 internalization pathway.

## **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References



- 1. Characterization and development of a peptide (p160) with affinity for neuroblastoma cells
   PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Keratin 1 as a Cell-surface Receptor in Cancer PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical evaluation of the breast cancer cell-binding peptide, p160 PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. peptideweb.com [peptideweb.com]
- To cite this document: BenchChem. [P160 peptide-based strategies for delivering therapeutic agents to tumors.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15586047#p160-peptide-based-strategies-for-delivering-therapeutic-agents-to-tumors]

## **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com